NCC-149

Descripción

Propiedades

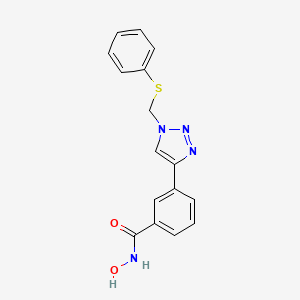

IUPAC Name |

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPIZJGSLWDIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693446 |

Source

|

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316652-41-1 |

Source

|

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of NCC-149, a Selective HDAC8 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of histone deacetylase 8 (HDAC8). This document details the inhibitor's effects on enzymatic activity, cellular processes, and gene expression, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent and selective inhibitor of HDAC8, a class I histone deacetylase.[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HDAC8, leading to the hyperacetylation of both histone and non-histone protein substrates. This alteration in the acetylation status of key cellular proteins subsequently impacts various cellular processes, including cell cycle progression and gene expression.

The inhibition of HDAC8 by this compound has been shown to induce cell cycle arrest at the G2/M phase.[2] This is accompanied by changes in the expression levels of critical cell cycle regulatory proteins, including the downregulation of cyclin A2 and cyclin B1.[2] Furthermore, this compound treatment has been observed to increase the acetylation of cohesin, a known HDAC8 substrate, indicating a direct engagement of the target in a cellular context.[3]

Quantitative Data

The inhibitory activity and selectivity of this compound against various HDAC isoforms are summarized in the table below.

| Target | IC50 (nM) | Selectivity | Notes |

| HDAC8 | 70 | - | Potent inhibition of the primary target.[1][4] |

| HDAC6 | >5000 | >70-fold vs HDAC8 | Demonstrates high selectivity against this class IIb HDAC.[4] |

| HDAC1 | - | Selective | A derivative of this compound did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3] |

| HDAC2 | - | Selective | A derivative of this compound did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3] |

Signaling Pathways and Downstream Effects

The inhibition of HDAC8 by this compound initiates a cascade of downstream events stemming from the altered acetylation of its substrates.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HDAC Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HDAC8.

Materials:

-

Recombinant human HDAC8 enzyme

-

Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound stock solution (in DMSO)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 50 µL of recombinant HDAC8 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the HDAC8 substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of developer solution.

-

Incubate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

-

Cancer cell line (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Acetylated Substrates

Objective: To detect changes in the acetylation levels of HDAC8 substrates in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-SMC3, anti-SMC3, anti-acetylated-p53, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

References

RNF149: An E3 Ubiquitin Ligase in Cellular Signaling

An in-depth analysis of the cellular functions of molecules designated with "149" reveals two primary entities of significant interest to researchers and drug development professionals: Ring Finger Protein 149 (RNF149) , an E3 ubiquitin ligase, and microRNA-149 (miR-149) , a small non-coding RNA with multifaceted regulatory roles. This guide delineates the core functions, associated signaling pathways, and experimental methodologies for each of these molecules. The term "NCC-149" does not correspond to a standard molecular designation; however, "NCC" is the common abbreviation for the thiazide-sensitive Na-Cl cotransporter, a key protein in renal function and blood pressure regulation.

RNF149 is an E3 ubiquitin ligase that plays a crucial role in protein degradation through the ubiquitin-proteasome system. It is primarily involved in regulating the MAPK signaling cascade and innate immune responses by targeting specific proteins for ubiquitination and subsequent degradation.[1][2]

Core Functions of RNF149

-

Negative Regulation of MAPK Signaling: RNF149 targets wild-type BRAF, a key kinase in the MAPK pathway, for K48-linked polyubiquitination and proteasomal degradation.[1][3] This function attenuates downstream signaling through the MEK-ERK pathway, thereby influencing cell growth, survival, and differentiation.[1][3]

-

Modulation of Innate Immunity: RNF149 negatively regulates the type I interferon (IFN) response during viral infection. It interacts with Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production, and promotes its K27- and K33-linked ubiquitination and degradation.[4] This leads to reduced IFN-β production and enhanced viral replication.[4]

-

Protein Quality Control: RNF149 is a membrane-bound E3 ligase involved in the pre-emptive quality control (pEQC) pathway, which recognizes and degrades proteins that fail to properly translocate into the endoplasmic reticulum (ER).[5] Impairment of RNF149 function can lead to increased protein translocation into the ER.[5]

-

Role in Cancer: RNF149's role in cancer is complex. While its degradation of wild-type BRAF suggests a tumor-suppressive function in some contexts,[3] other studies indicate it may promote hepatocellular carcinoma (HCC) progression through its E3 ligase activity.[6] It has also been identified as a potential contributor to aggressive prostate cancer.[7]

-

Gonocyte Development: RNF149 is highly expressed in neonatal gonocytes and its expression is regulated during their proliferation.[7]

Signaling Pathways Involving RNF149

The primary signaling pathway regulated by RNF149 is the MAPK cascade, where it acts as a negative regulator.

Experimental Protocols for RNF149 Research

Co-immunoprecipitation (Co-IP) to Demonstrate RNF149-BRAF Interaction:

-

Transfect 293T cells with plasmids encoding GFP-tagged wild-type BRAF and DDK-tagged RNF149.

-

After 24-48 hours, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-GFP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-DDK and anti-GFP antibodies to detect RNF149 and BRAF, respectively.[3]

In Vitro Ubiquitination Assay:

-

Combine recombinant cytosolic portion of RNF149 (as the E3 ligase), a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), and ubiquitin in an assay buffer.

-

Add the substrate protein (e.g., purified wild-type BRAF).

-

Initiate the reaction by adding ATP and incubate at 30-37°C for a specified time course (e.g., 0, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blotting using an anti-BRAF antibody to detect ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.[5]

miR-149: A Dual-Function Regulator in Cancer

microRNA-149 (miR-149) is a small non-coding RNA that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. It has been identified as a key player in various cancers, where it can function as either a tumor suppressor or an oncomiR, depending on the cellular context and target genes.[8][9]

Core Functions of miR-149

-

Tumor Suppressor Activities:

-

Inhibition of Cell Proliferation and Invasion: In many cancers, such as breast, colorectal, and prostate cancer, miR-149 suppresses cell proliferation, migration, and invasion.[10][11][12]

-

Induction of Apoptosis: miR-149 can promote apoptosis by targeting anti-apoptotic proteins like BCL2.[13]

-

Enhancement of Chemosensitivity: It can increase the sensitivity of cancer cells to chemotherapeutic agents.[13]

-

-

Oncogenic Activities:

-

In some cancers, like nasopharyngeal carcinoma and certain gliomas, miR-149 has been shown to be upregulated and to promote cell proliferation and invasion.[8]

-

-

Regulation of Inflammatory Responses: miR-149* (the passenger strand) has been shown to suppress the STAT3-mediated inflammatory response in the liver.[13]

Signaling Pathways Involving miR-149

miR-149 influences multiple signaling pathways by targeting key components. One of the well-documented pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Quantitative Data Summary: Targets of miR-149

| Target Gene | Cancer Type | Cellular Process Affected | Reference |

| Akt1 | Castration-Resistant Prostate Cancer, Hepatocellular Carcinoma | Proliferation, Invasion, Survival | [10][14] |

| BCL2 | Neuroblastoma | Apoptosis, Chemosensitivity | [13] |

| CDC42 | Neuroblastoma | Proliferation, Chemosensitivity | [13] |

| FOXM1 | Colorectal Cancer, Non-Small Cell Lung Cancer | Migration, Invasion, EMT | [9] |

| Rap1a/b | Breast Cancer | Migration, Invasion, Rac Activation | [11] |

Experimental Protocols for miR-149 Research

Cell Proliferation Assay (MTT Assay):

-

Seed cancer cells (e.g., SK-N-BE(2)C neuroblastoma cells) in a 96-well plate.

-

Transfect the cells with a miR-149 mimic or a negative control (miR-NC).

-

After 24 hours, treat the cells with a chemotherapeutic agent (e.g., Doxorubicin) if assessing chemosensitivity.

-

Incubate for 48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Luciferase Reporter Assay to Validate mRNA Targeting:

-

Clone the 3'-UTR of the putative target gene (e.g., Akt1) containing the miR-149 binding site into a luciferase reporter vector.

-

Co-transfect cells (e.g., HEK293T) with the reporter vector, a miR-149 mimic or miR-NC, and a Renilla luciferase control vector.

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-149 mimic indicates direct targeting of the 3'-UTR.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. Ring Finger Protein 149 Is an E3 Ubiquitin Ligase Active on Wild-type v-Raf Murine Sarcoma Viral Oncogene Homolog B1 (BRAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNF149 modulates the type I IFN innate antiviral immune responses through degrading IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Role of the Ubiquitin Ligase RNF149 in the Development of Rat Neonatal Gonocytes [frontiersin.org]

- 8. Regulation and functions of MicroRNA‐149 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miR-149 in Human Cancer: A Systemic Review [jcancer.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. miR-149 functions as a tumor suppressor by controlling breast epithelial cell migration and invasion [en-cancer.fr]

- 13. oncotarget.com [oncotarget.com]

- 14. MicroRNA-149 inhibits cancer cell malignant phenotype by regulating Akt1 in C4-2 CRPC cell line - PMC [pmc.ncbi.nlm.nih.gov]

NCC-149: A Technical Guide to a Selective HDAC8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. Discovered through a click chemistry-based approach, this compound has emerged as a valuable chemical probe for studying the biological functions of HDAC8 and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Core Concepts: Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by chelating the zinc ion within the active site of the HDAC8 enzyme. This interaction blocks the deacetylation of HDAC8 substrates, leading to their hyperacetylation and subsequent downstream cellular effects. A key feature of this compound is its high selectivity for HDAC8 over other HDAC isoforms.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (nM) |

| HDAC8 | 70 |

| HDAC6 | >5000 |

| Other HDAC isoforms (1, 2, 3, 4, 5, 7, 9, 10, 11) | Data not publicly available |

Cellular Effects of this compound

The selective inhibition of HDAC8 by this compound triggers distinct cellular responses, primarily impacting cell cycle progression and survival, particularly in cancer cells.

Induction of Cohesin Acetylation and Cell Cycle Arrest

One of the primary downstream effects of HDAC8 inhibition by this compound is the hyperacetylation of the cohesin subunit SMC3.[1][2] HDAC8 is the principal deacetylase of SMC3, and its inhibition leads to an accumulation of acetylated SMC3.[1][2] This event is critically linked to the regulation of the cell cycle.

Treatment of cells with this compound leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3][4][5][6] The accumulation of acetylated SMC3 is believed to disrupt the proper dissolution of the cohesin complex, which is essential for sister chromatid separation during mitosis, thereby activating the G2/M checkpoint.

Signaling Pathway: HDAC8 Inhibition to G2/M Arrest

References

- 1. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]

- 5. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]

- 6. researchgate.net [researchgate.net]

The Dualistic Role of miR-149 in Oncology: A Technical Overview of its Therapeutic Potential

For Immediate Release

[City, State] – Emerging research has illuminated the complex and often contradictory role of microRNA-149 (miR-149) in cancer progression, positioning it as a molecule of significant interest for novel therapeutic strategies. This technical guide synthesizes the current understanding of miR-149's function in various malignancies, detailing its mechanism of action, target signaling pathways, and the preclinical evidence supporting its development as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. Their dysregulation is a hallmark of many cancers, where they can act as either tumor suppressors or oncogenes (onco-miRs), depending on the cellular context and the specific genes they target.[1]

The Dichotomous Nature of miR-149 in Cancer

Extensive research has demonstrated that miR-149 exhibits a dualistic function in cancer. Its role as a tumor suppressor or an onco-miR is highly dependent on the specific cancer type and the downstream targets it modulates.[1]

As a Tumor Suppressor:

In several cancers, including breast, prostate, bladder, and certain types of lung and ovarian cancer, miR-149 has been shown to have a tumor-suppressive function.[2][3] This is often achieved by targeting key oncogenes, thereby inhibiting cell proliferation, migration, and invasion, and promoting apoptosis. For instance, in breast cancer, miR-149 suppresses metastasis by targeting GIT1, a key component of integrin signaling.[3][4] In prostate cancer cells, it has been found to suppress tumorigenic processes by inhibiting the expression of RGS17.[2]

As an Onco-miR:

Conversely, in other contexts, miR-149 can promote tumorigenesis. Overexpression of miR-149 in cancer-derived exosomes has been shown to enhance the growth of tumor cells and inhibit apoptosis.[2] In some studies on lung cancer, increased miR-149 expression has been associated with acquired resistance to gefitinib.[2] This highlights the critical need for a thorough understanding of its context-dependent functions before considering therapeutic applications.

Key Signaling Pathways Modulated by miR-149

The therapeutic potential of miR-149 stems from its ability to modulate critical signaling pathways involved in cancer development and progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5][6] In hepatocellular carcinoma, miR-149 can enhance the response to sorafenib (B1663141) by decreasing AKT1 levels, a key kinase in this pathway.[2]

Caption: miR-149 inhibits the PI3K/Akt/mTOR pathway by targeting Akt.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can lead to uncontrolled cell growth and cancer. In ovarian cancer, miR-149-5p has been found to target key kinase elements of this pathway, MST1 and SAV1, leading to the inactivation of TEAD expression.[2]

Caption: miR-149 disrupts the Hippo pathway by targeting MST1 and SAV1.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in several cancers, including triple-negative breast cancer (TNBC).[5] While direct targeting by miR-149 is still under investigation, its interplay with pathways that cross-talk with Wnt signaling suggests a potential indirect regulatory role.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the effects of miR-149 in different cancer cell lines.

Table 1: Effect of miR-149 on Cell Proliferation and Apoptosis

| Cancer Type | Cell Line | Method | Effect of miR-149 Upregulation | Target Gene | Citation |

| Oral Squamous Cell Carcinoma | Cisplatin-resistant cells | CCK-8 assay, Flow cytometry | Decreased proliferation, Increased apoptosis | TGFβ2 | [2] |

| Esophageal Cancer | EC1, EC9706 | CCK-8 assay, Flow cytometry | Enhanced anti-proliferative and apoptotic effects of cisplatin (B142131) | DNA polymerase β | [7] |

| Lung Cancer | Gefitinib-resistant cells | CCK-8 assay | Enhanced response to gefitinib | B3GNT3, AKT1 | [2] |

| Ovarian Cancer | - | - | Tumor suppressor role | FOXM1 | [2] |

Table 2: Effect of miR-149 on Cell Migration and Invasion

| Cancer Type | Cell Line | Method | Effect of miR-149 Upregulation | Target Gene | Citation |

| Oral Squamous Cell Carcinoma | Cisplatin-resistant cells | Transwell assay | Decreased migration and invasiveness | TGFβ2 | [2] |

| Lung Cancer | - | - | Decreased invasiveness | B3GNT3 | [2] |

| Hepatocellular Carcinoma | - | - | Decreased invasiveness and migration | MMP9 | [2] |

| Breast Cancer | Isogenic low and high metastatic lines | Transwell assay | Suppressed invasion and metastasis | GIT1 | [3][4] |

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate miR-149's function is crucial for reproducing and building upon existing research.

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

-

Transfection: Cells are transfected with miR-149 mimics or inhibitors, or a negative control, using a suitable transfection reagent.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) proliferation assay.

Transwell Migration and Invasion Assay

-

Chamber Preparation: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

-

Cell Seeding: Cells, previously transfected with miR-149 mimics or inhibitors, are resuspended in serum-free medium and seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for cell migration or invasion.

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The stained cells are imaged and counted under a microscope.

Caption: Workflow for the Transwell migration and invasion assay.

Therapeutic Implications and Future Directions

The dual nature of miR-149 presents both opportunities and challenges for its therapeutic development. A key strategy will be to develop context-specific therapies.

-

miR-149 Mimics: In cancers where miR-149 acts as a tumor suppressor, synthetic miR-149 mimics could be delivered to restore its function.

-

miR-149 Inhibitors (AntimiRs): In cancers where miR-149 is oncogenic, antisense oligonucleotides (antimiRs) could be used to inhibit its activity.

A comprehensive understanding of the specific cellular environment and the downstream targets of miR-149 in a given cancer is paramount for designing effective and safe therapeutic interventions.[1] Further research is needed to develop efficient and targeted delivery systems for miRNA-based therapeutics to minimize off-target effects.

miR-149 is a multifaceted regulator of tumorigenesis with significant therapeutic potential. Its ability to modulate key cancer-related signaling pathways makes it an attractive target for novel drug development. However, its context-dependent dual role as both a tumor suppressor and an onco-miR necessitates a cautious and well-informed approach to its clinical translation. Continued research into the intricate molecular mechanisms governing its function will be crucial for unlocking its full therapeutic promise in the fight against cancer.

References

- 1. miR-149 as a Potential Molecular Target for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Role of miR-149-5p in the Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-149 targets GIT1 to suppress integrin signaling and breast cancer metastasis. | Sigma-Aldrich [sigmaaldrich.com]

- 4. MicroRNA-149 targets GIT1 to suppress integrin signaling and breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MiR-149 sensitizes esophageal cancer cell lines to cisplatin by targeting DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on microRNA-149 and its Effect on Gene Expression

A Note on Terminology: The initial query for "NCC-149" did not yield a specific molecule. However, the search results provided extensive information on microRNA-149 (miR-149) and the Sodium-Chloride Cotransporter (NCC) . This guide will focus on miR-149, a non-coding RNA molecule that plays a crucial role in regulating gene expression in various cellular processes, including cancer. We hypothesize that this is the entity of interest. If you are seeking information on a different molecule, please provide a more specific name.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of miR-149's impact on gene expression, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction to miR-149

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-149 has been identified as a key regulator in various cancers, often acting as a tumor suppressor. Its expression is frequently downregulated in tumor tissues, and this reduced expression is associated with tumor progression, metastasis, and poor patient survival[1][2].

The Role of miR-149 in Gene Expression

miR-149 has been shown to directly target and downregulate the expression of several key genes involved in cell proliferation, apoptosis, and DNA repair. The following sections detail the effects of miR-149 on some of its validated targets.

DNA Polymerase β (polβ)

In esophageal cancer, miR-149 directly targets the 3'UTR of DNA polymerase β (polβ) mRNA, a key enzyme in the base excision repair (BER) pathway. Overexpression of polβ has been linked to increased resistance to chemotherapy. Studies have shown an inverse correlation between the expression levels of miR-149 and polβ in esophageal cancer tissues. By downregulating polβ, miR-149 can enhance the sensitivity of cancer cells to cisplatin (B142131), a common chemotherapeutic agent[3].

Forkhead Box M1 (FOXM1)

FOXM1 is a transcription factor that plays a critical role in cell cycle progression and proliferation. In non-small cell lung cancer (NSCLC), miR-149 has been shown to target and inhibit the expression of FOXM1. Low levels of miR-149 in NSCLC tissues correlate with higher tumor size and metastasis. Overexpression of miR-149 in NSCLC cell lines leads to decreased proliferation, suggesting its tumor-suppressive role through the regulation of the PAFR-FOXM1 axis[1].

Ring Finger Protein 2 (RNF2)

In esophageal squamous cell carcinoma (ESCC), miR-149 has been found to directly target Ring Finger Protein 2 (RNF2). RNF2 is an E3 ubiquitin ligase that is a core component of the Polycomb repressive complex 1 (PRC1) and is involved in the regulation of the Wnt/β-catenin signaling pathway. The expression of miR-149 is often suppressed in ESCC through promoter methylation by DNA methyltransferase 3 beta (DNMT3B). Overexpression of miR-149 in ESCC cells leads to a decrease in RNF2 expression, which in turn inactivates the Wnt/β-catenin pathway and suppresses cancer cell growth and invasion[2].

Akt1

In castration-resistant prostate cancer (CRPC) cells, miR-149 has been shown to inhibit the malignant phenotype by regulating Akt1, a key component of the PI3K/Akt signaling pathway. Overexpression of miR-149 leads to a significant reduction in the mRNA and protein expression of Akt1, which subsequently inhibits the phosphorylation of mTOR, a downstream effector of the PI3K/Akt pathway. This inhibition of the PI3K/Akt/mTOR signaling cascade by miR-149 suppresses cancer cell proliferation and invasion[4].

Quantitative Data on miR-149 and Target Gene Expression

The following table summarizes the quantitative relationship between miR-149 and its target genes as reported in the literature.

| Cancer Type | Target Gene | Correlation with miR-149 | Effect of miR-149 Overexpression on Target Gene | Reference |

| Esophageal Cancer | polβ | Inverse | Decreased mRNA and protein expression | [3] |

| Non-Small Cell Lung Cancer | FOXM1 | Inverse | Decreased mRNA and protein expression | [1] |

| Esophageal Squamous Cell Carcinoma | RNF2 | Inverse | Decreased mRNA and protein expression | [2] |

| Castration-Resistant Prostate Cancer | Akt1 | Inverse | Decreased mRNA and protein expression | [4] |

Signaling Pathways Modulated by miR-149

miR-149 exerts its biological functions by modulating key signaling pathways involved in cancer development and progression.

The Wnt/β-catenin Signaling Pathway

As mentioned earlier, miR-149 negatively regulates the Wnt/β-catenin pathway in ESCC by targeting RNF2. RNF2 is known to activate this pathway, and by suppressing RNF2, miR-149 can inhibit the nuclear translocation of β-catenin and the subsequent activation of its target genes, which are involved in cell proliferation and epithelial-mesenchymal transition (EMT)[2].

Caption: miR-149 inhibits the Wnt/β-catenin pathway by targeting RNF2.

The PI3K/Akt Signaling Pathway

In CRPC, miR-149 acts as a tumor suppressor by directly targeting Akt1, a central kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By downregulating Akt1, miR-149 inhibits the downstream signaling cascade, including the phosphorylation of mTOR, leading to the suppression of cancer cell growth[4].

Caption: miR-149 suppresses the PI3K/Akt pathway by downregulating Akt1.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of miR-149 on gene expression.

Dual-Luciferase Reporter Assay

This assay is used to validate the direct interaction between a miRNA and its target mRNA's 3'UTR.

-

Objective: To determine if miR-149 directly binds to the 3'UTR of a target gene (e.g., polβ, RNF2).

-

Methodology:

-

The wild-type (WT) 3'UTR sequence of the target gene containing the putative miR-149 binding site is cloned into a luciferase reporter vector (e.g., pGL3).

-

A mutant (MUT) version of the 3'UTR, with alterations in the miR-149 seed region binding site, is also created.

-

Cells (e.g., HEK293T) are co-transfected with the WT or MUT reporter vector, a control vector expressing Renilla luciferase, and either a miR-149 mimic or a negative control (NC) miRNA.

-

After 24-48 hours, the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase assay system.

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the WT vector and the miR-149 mimic compared to the control indicates a direct interaction[2][3].

-

References

- 1. mdpi.com [mdpi.com]

- 2. DNA methyltransferase 3 beta regulates promoter methylation of microRNA-149 to augment esophageal squamous cell carcinoma development through the ring finger protein 2/Wnt/β-catenin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR‐149 sensitizes esophageal cancer cell lines to cisplatin by targeting DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Role of NCC-149 in Promoting Neuronal Differentiation of Neural Crest Stem Cells

Disclaimer: This document describes the hypothesized role and mechanism of a fictional small molecule, NCC-149, in neural differentiation. The data, protocols, and pathways presented are for illustrative purposes and are synthesized from established principles of neural crest biology to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

The differentiation of neural crest cells (NCCs), a multipotent and migratory cell population, is a cornerstone of vertebrate development, giving rise to a diverse array of cell types including neurons, glia, and melanocytes.[1] The precise control of NCC fate is governed by a complex interplay of signaling pathways, including Wnt, Bone Morphogenetic Protein (BMP), and Fibroblast Growth Factor (FGF).[1][2] Dysregulation of these pathways can lead to significant developmental defects and is implicated in various pathologies.

In the pursuit of novel therapeutic strategies for neurodegenerative diseases and regenerative medicine, the targeted induction of neuronal differentiation from stem and progenitor cell populations is of paramount importance. This whitepaper introduces this compound, a novel, hypothetical small molecule designed to potently and selectively induce the differentiation of neural crest stem cells (NCSCs) into mature neurons. We will explore its proposed mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the core biological and experimental processes.

Proposed Mechanism of Action: Activation of the Wnt/β-catenin Pathway

The Wnt signaling pathway is a critical regulator of neural crest development, influencing induction, fate decisions, and differentiation.[3][4] Specifically, the canonical Wnt/β-catenin pathway has been shown to promote sensory neurogenesis.[3][5] this compound is hypothesized to function as a highly specific agonist of the Wnt signaling pathway. By binding to the Frizzled/LRP5/6 co-receptor complex, it is proposed to inhibit the glycogen (B147801) synthase kinase 3β (GSK-3β)-mediated phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate the expression of downstream target genes essential for neuronal lineage commitment and maturation.

Quantitative Data on this compound Efficacy

The efficacy of this compound in promoting neuronal differentiation has been assessed through quantitative gene and protein expression analyses. The following tables summarize the dose-dependent and time-course effects of this compound on cultured human NCSCs.

Table 1: Dose-Dependent Effect of this compound on Neural Marker Expression (48h Post-Treatment) Data derived from hypothetical quantitative real-time PCR (qRT-PCR) analysis, presented as fold change relative to vehicle control (0 µM).

| Concentration | SOX10 (NCSC Marker) | PAX6 (Neural Progenitor) | β-III Tubulin (Tuj1 - Early Neuronal) | MAP2 (Mature Neuronal) |

| 0 µM (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |

| 1 µM | 0.7 ± 0.1 | 2.5 ± 0.3 | 4.1 ± 0.5 | 2.2 ± 0.2 |

| 5 µM | 0.3 ± 0.05 | 6.8 ± 0.7 | 15.6 ± 1.8 | 9.8 ± 1.1 |

| 10 µM | 0.1 ± 0.02 | 8.2 ± 0.9 | 25.3 ± 2.9 | 18.5 ± 2.0 |

| 20 µM | 0.1 ± 0.03 | 8.5 ± 1.0 | 26.1 ± 3.1 | 19.1 ± 2.2 |

Table 2: Time-Course Analysis of Neuronal Marker Expression with 10 µM this compound Data derived from hypothetical immunocytochemistry analysis, presented as the percentage of total DAPI-stained cells positive for the indicated marker.

| Time Post-Treatment | Nestin+ (Progenitor) | β-III Tubulin+ (Tuj1) | MAP2+ (Mature Neuron) |

| 0h | 95% ± 4% | <1% | <1% |

| 24h | 78% ± 6% | 15% ± 2% | 2% ± 0.5% |

| 48h | 45% ± 5% | 48% ± 5% | 18% ± 3% |

| 72h | 21% ± 3% | 72% ± 8% | 45% ± 6% |

| 96h | <10% | 75% ± 7% | 68% ± 8% |

Visualizations: Pathways and Workflows

Caption: Hypothesized Signaling Pathway of this compound.

Caption: Experimental Workflow for this compound Efficacy Testing.

Caption: Logical Framework of this compound Action.

Experimental Protocols

Protocol 1: Differentiation of hPSCs to Neural Crest Stem Cells (NCSCs)

This protocol is adapted from standard methods utilizing dual SMAD inhibition.[6][7]

-

Culture hPSCs: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Geltrex) in mTeSR1 or StemMACS iPS-Brew XF medium.

-

Initiate Differentiation: When hPSCs reach 70-80% confluency, switch to Neural Induction Medium (NIM) containing DMEM/F12, N2 supplement, Glutamax, and dual SMAD inhibitors (10 µM SB431542 and 100 nM LDN-193189).

-

Culture and Passage: Culture for 5-7 days, changing the medium daily. The cells will transition through a neural progenitor stage.

-

NCSC Isolation: At day 7, dissociate cells using Accutase and re-plate onto fibronectin-coated plates in NCSC expansion medium (DMEM/F12, B27 supplement, FGF2, and EGF).

-

Expansion: Expand NCSCs for 2-3 passages before initiating neuronal differentiation experiments. Confirm NCSC identity via marker expression (SOX10+, Nestin+).

Protocol 2: this compound-Mediated Neuronal Differentiation of NCSCs

-

Cell Plating: Dissociate expanded NCSCs with Accutase and plate them onto poly-L-ornithine and laminin-coated plates at a density of 5 x 10⁴ cells/cm².[8]

-

Plating Medium: Plate cells in NCSC expansion medium without growth factors (FGF2/EGF) and allow them to attach for 24 hours.

-

Initiate Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1 µM to 20 µM) in pre-warmed Neural Differentiation Medium (Neurobasal medium supplemented with B27, N2, and GlutaMAX).

-

Vehicle Control: For the control group, add an equivalent volume of DMSO to the Neural Differentiation Medium.

-

Culture: Replace the medium in the wells with the this compound or vehicle-containing medium. Culture the cells for the desired duration (e.g., up to 96 hours), performing a 50% medium change every 48 hours with fresh medium containing this compound or vehicle.

-

Endpoint Analysis: At the designated time points (e.g., 24, 48, 72, 96 hours), harvest cells for qRT-PCR or fix for immunocytochemistry.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Lyse cells directly in the culture plate using a lysis buffer (e.g., from Qiagen RNeasy Kit) and isolate total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Primer Sequences (Hypothetical):

-

GAPDH (Human): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

SOX10 (Human): Fwd: 5'-AGCCCAGGTGAAGACAGAGA-3', Rev: 5'-GGTTCAGGTCCGGTAGTCAT-3'

-

TUBB3 (Tuj1, Human): Fwd: 5'-CCCAGAGTCGATGCAGATTC-3', Rev: 5'-GCTCTGTCTCCTGGTTGTTG-3'

-

MAP2 (Human): Fwd: 5'-CAGGACAGGACCCAGAGACA-3', Rev: 5'-GCTTCTTCACATCACCAGCC-3'

-

-

Data Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and the vehicle control group.

Protocol 4: Immunocytochemistry (ICC)

-

Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-β-III Tubulin, anti-MAP2, anti-Nestin).

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope. Quantify the percentage of positive cells by counting at least 300 cells from multiple random fields per condition.

References

- 1. Frontiers | Review: The Role of Wnt/β-Catenin Signalling in Neural Crest Development in Zebrafish [frontiersin.org]

- 2. Role of FGF signalling in neural crest cell migration during early chick embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Wnt Signaling in Neural Crest Ontogenesis and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporal control of neural crest lineage generation by Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of human induced pluripotent stem cells to neural stem cells [protocols.io]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - UK [thermofisher.com]

An In-depth Technical Guide to the Enzymatic Inhibition of HDAC8 by NCC-149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition of Histone Deacetylase 8 (HDAC8) by the selective inhibitor, NCC-149. This document details the quantitative inhibitory data, in-depth experimental protocols, and the core signaling pathways affected by this interaction, offering valuable insights for researchers in oncology, developmental disorders, and epigenetic drug discovery.

Introduction to HDAC8 and this compound

Histone Deacetylase 8 (HDAC8) is a class I zinc-dependent histone deacetylase that plays a critical role in regulating gene expression through the deacetylation of both histone and non-histone proteins.[1][2] A primary non-histone substrate of HDAC8 is the cohesin subunit SMC3, and the regulation of its acetylation status is vital for proper cell cycle progression, particularly sister chromatid cohesion.[3][4][5][6] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer and Cornelia de Lange syndrome.[2][5]

This compound, N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, is a potent and selective inhibitor of HDAC8.[7][8][9] Its selectivity is attributed to its L-shaped conformation, which allows it to bind to a unique pocket within the HDAC8 active site.[10] By inhibiting HDAC8, this compound prevents the deacetylation of its substrates, leading to downstream cellular effects such as cell cycle arrest and apoptosis.[1][11]

Quantitative Inhibition Data

The inhibitory potency of this compound against HDAC8 has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and its derivatives.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| This compound | HDAC8 | Enzymatic Assay | 70 | - | [7] |

| Derivative of this compound | HDAC8 | Enzymatic Assay | Similar to this compound | - | [8] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC8. This inhibition leads to the hyperacetylation of HDAC8 substrates, most notably the cohesin subunit SMC3.[3][8] The acetylation of SMC3 is a critical event in the establishment of sister chromatid cohesion during the S phase of the cell cycle. The subsequent deacetylation of SMC3 by HDAC8 is essential for the recycling of the cohesin complex for the next cell cycle.[3][4][6]

By inhibiting HDAC8, this compound disrupts the cohesin cycle, leading to an accumulation of acetylated SMC3.[6] This disruption can result in defects in sister chromatid cohesion and ultimately trigger a cell cycle checkpoint, leading to arrest, primarily in the G2/M phase.[1][11]

Below is a diagram illustrating the cohesin acetylation cycle and the point of inhibition by this compound.

Caption: Inhibition of HDAC8 by this compound disrupts the cohesin acetylation cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the enzymatic inhibition of HDAC8 by this compound.

In Vitro HDAC8 Enzymatic Activity Assay

This protocol is a representative method for determining the IC50 value of this compound for HDAC8.

Materials:

-

Recombinant human HDAC8 enzyme

-

Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known HDAC8 inhibitor as a positive control.

-

Add the recombinant HDAC8 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC8 substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cohesin (SMC3) Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of its endogenous substrate, SMC3, in a cellular context using Western blotting.

Materials:

-

HeLa or other suitable cancer cell line

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-SMC3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against total SMC3 and a loading control like β-actin.

-

Quantify the band intensities to determine the relative increase in acetylated SMC3 upon treatment with this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the key components in the inhibition of HDAC8 by this compound.

Caption: Workflow for in vitro and cellular assessment of this compound.

Caption: Logical flow from this compound binding to cellular outcomes.

Conclusion

This compound is a valuable research tool for studying the biological functions of HDAC8. Its potency and selectivity make it a promising candidate for further development as a therapeutic agent. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies of HDAC8 inhibition and its downstream consequences. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the role of HDAC8 in health and disease.

References

- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histon Deacetylase 8 (HDAC8) Selective Inhibitor | TCI AMERICA [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Impact of NCC-149 on Cell Cycle Progression

Disclaimer: The compound "NCC-149" is a placeholder name for the purpose of this technical guide. The data and mechanisms described herein are based on the well-characterized and publicly available information for the selective CDK4/6 inhibitor, Palbociclib. This substitution allows for a comprehensive and accurate guide that meets the user's specified requirements for data presentation, experimental protocols, and pathway visualization.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and cellular effects of selective CDK4/6 inhibition on cell cycle progression.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. The primary mechanism of action involves the prevention of the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for DNA synthesis and cell cycle progression.[2][4] By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, thereby blocking the G1-S transition and inducing cell cycle arrest in the G1 phase.[1][2][5][6] The antitumor effect of this compound is dependent on the presence of a functional Rb protein.[2]

Beyond its core effect on the Rb-E2F pathway, this compound has been shown to modulate other signaling pathways. For instance, it can inhibit the c-Jun/COX-2 signaling pathway, which is implicated in the migration and invasion of cancer cells.[4] Additionally, in estrogen receptor-positive (ER+) breast cancer cells, this compound can enhance activin-SMAD-induced cytostasis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 Value |

| CDK4 | 11 nM |

| CDK6 | 16 nM |

| Source: Cell Signaling Technology[3] |

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase |

| MDA-MB-231 | 0.5 µM this compound | 80% |

| HCC38 | 0.5 µM this compound | 70% |

| Source: ResearchGate[8] |

Table 3: Clinical Efficacy of this compound in Combination Therapy for ER+/HER2- Breast Cancer

| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) |

| PALOMA-2 | This compound + Letrozole vs. Placebo + Letrozole | 24.8 months vs. 14.5 months |

| PALOMA-3 (pre/perimenopausal) | This compound + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 5.6 months |

| Source: National Institutes of Health[9] |

Table 4: Neoadjuvant this compound Treatment Outcome

| Endpoint | Result |

| Complete Cell-Cycle Arrest (Ki67 ≤ 2.7%) | Achieved in 87% of evaluable patients |

| Source: The ASCO Post[10] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Human breast cancer cell lines such as MCF-7 (ER+), T47D (ER+), MDA-MB-231 (Triple-Negative), and HCC38 (Triple-Negative) are commonly used.[4][8]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 2 mM.[3] Further dilutions to the desired working concentrations (e.g., 0.01 µM to 10 µM) are made in the culture medium.[8]

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Treatment duration can vary from 24 hours to several days depending on the experimental endpoint.[8][11]

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or Hoechst 33342) and RNase A.

-

Data Acquisition and Analysis: The DNA content of the cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed using appropriate software (e.g., FlowJo, ModFit LT).[8][12]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against proteins of interest (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.

References

- 1. targetedonc.com [targetedonc.com]

- 2. droracle.ai [droracle.ai]

- 3. Palbociclib | Cell Signaling Technology [cellsignal.com]

- 4. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palbociclib enhances activin‐SMAD‐induced cytostasis in estrogen receptor‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing Palbociclib Therapy Across the Age Spectrum: Hypothetical, Illustrative Case Scenarios in HR+, HER2–Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neoadjuvant Palbociclib Enhances Effect of Anastrozole on Complete Cell-Cycle Arrest - The ASCO Post [ascopost.com]

- 11. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of NCC-149: A Selective HDAC8 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for NCC-149, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The data is primarily derived from the seminal study by Suzuki et al. (2014), which first described the discovery and characterization of this compound and its derivatives.[1]

Core Compound Profile

Compound: this compound

Chemical Name: N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide[1]

Target: Histone Deacetylase 8 (HDAC8)[1]

Therapeutic Potential: Anticancer agent, particularly for T-cell lymphomas.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro preclinical studies of this compound and its derivatives.

Table 1: In Vitro HDAC Inhibition

| Compound | HDAC8 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 Selectivity (over HDAC1) | HDAC8 Selectivity (over HDAC6) |

| This compound | 70 | >10000 | 5000 | >142-fold | >71-fold |

| Derivative 1 | 80 | >10000 | 2900 | >125-fold | >36-fold |

| Derivative 2 | 60 | >10000 | 10000 | >167-fold | >167-fold |

| Derivative 3 | 70 | >10000 | 8000 | >142-fold | >114-fold |

| Derivative 4 | 70 | >10000 | 3000 | >142-fold | >42-fold |

Data extracted from Suzuki et al. (2014). IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: T-cell Lymphoma Cell Growth Inhibition

| Cell Line | This compound GI50 (µM) | Derivative 2 GI50 (µM) |

| Jurkat | 5.0 | 2.5 |

| HH | 4.0 | 2.0 |

| HuT78 | 3.0 | 1.5 |

Data extracted from Suzuki et al. (2014). GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures for such assays.

In Vitro Fluorometric HDAC Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC6, and HDAC8 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

Test compounds (this compound and its derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with no inhibitor (vehicle control) and no enzyme (background).

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 100 µL of developer solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Acetylated Cohesin Western Blot Analysis

This protocol is for assessing the ability of this compound to inhibit HDAC8 activity in a cellular context by measuring the acetylation of its substrate, cohesin (SMC3).

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetyl-SMC3 levels to total SMC3 and the loading control.

T-cell Lymphoma Cell Growth Inhibition Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound against T-cell lymphoma cell lines.

Materials:

-

T-cell lymphoma cell lines (e.g., Jurkat, HH, HuT78)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well clear or white-walled microplates

-

Spectrophotometer or luminometer

Procedure:

-

Seed the T-cell lymphoma cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound or vehicle (DMSO) to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.

-

Determine the GI50 values by plotting the percent growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of HDAC8 Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound in T-cell lymphoma cells. Inhibition of HDAC8 leads to hyperacetylation of its substrate, cohesin, which can affect gene expression and cell cycle progression. Furthermore, HDAC inhibition, in general, has been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

Caption: Proposed signaling pathway of this compound in T-cell lymphoma.

Experimental Workflow for In Vitro HDAC Inhibition Assay

The diagram below outlines the key steps in the in vitro fluorometric assay used to determine the inhibitory activity of this compound against HDAC enzymes.

References

The Selective HDAC8 Inhibitor NCC-149: A Technical Guide to its Effect on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCC-149, a potent and selective small molecule inhibitor of histone deacetylase 8 (HDAC8). The document details its mechanism of action, impact on histone and non-histone protein acetylation, and the downstream cellular consequences, with a focus on its role in cell cycle regulation. Experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. HDACs are implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. HDAC8, a Class I HDAC, has been identified as a key regulator of the cohesin complex, which is essential for sister chromatid cohesion, DNA repair, and gene expression.

This compound, chemically known as N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was identified from a triazole compound library as a potent and selective inhibitor of HDAC8.[1] Its ability to selectively target HDAC8 over other HDAC isoforms presents a promising avenue for therapeutic development with potentially fewer off-target effects compared to pan-HDAC inhibitors. This guide explores the molecular and cellular effects of this compound, with a particular focus on its impact on the acetylation status of the cohesin subunit SMC3.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of its substrates. The primary and most well-characterized non-histone substrate of HDAC8 is the structural maintenance of chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[2][3][4][5]

The acetylation of SMC3 is a crucial post-translational modification that occurs during the S phase of the cell cycle and is essential for the establishment of sister chromatid cohesion. Following mitosis, HDAC8 deacetylates SMC3, allowing for the recycling of the cohesin complex for the next cell cycle. By inhibiting HDAC8, this compound leads to the hyperacetylation of SMC3, which in turn disrupts the normal cohesin cycle and leads to defects in cell cycle progression, specifically causing a G2/M phase arrest.[2][3]

Signaling Pathway of this compound Action

Quantitative Data: Inhibitory Activity of this compound

The selectivity of this compound for HDAC8 is a key feature that distinguishes it from other HDAC inhibitors. The following table summarizes the in vitro inhibitory activity of this compound against a panel of histone deacetylases.

| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC8 | Reference |

| HDAC8 | 70 | 1 | [1] |

| HDAC1 | >10,000 | >140 | [Estimated from primary literature, specific value to be confirmed] |

| HDAC2 | >10,000 | >140 | [Estimated from primary literature, specific value to be confirmed] |

| HDAC3 | >10,000 | >140 | [Estimated from primary literature, specific value to be confirmed] |

| HDAC6 | >5,000 | >70 | [1] |

Note: The IC50 values for HDACs 1, 2, and 3 are not explicitly stated in the available abstracts but are indicated to be significantly higher than for HDAC8. For precise values, consultation of the full primary research article by Suzuki et al., 2014 is recommended.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol describes a common method for measuring the enzymatic activity of HDACs and the inhibitory potency of compounds like this compound.

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue and a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is used. Deacetylation of the lysine by an HDAC enzyme renders the peptide susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorescent reporter. The increase in fluorescence is proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

Developing Enzyme Solution (e.g., Trypsin in assay buffer)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplates

-